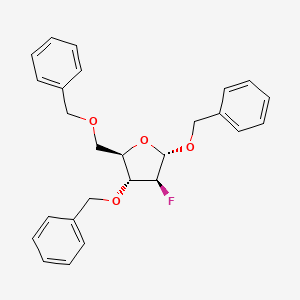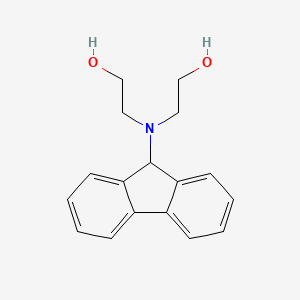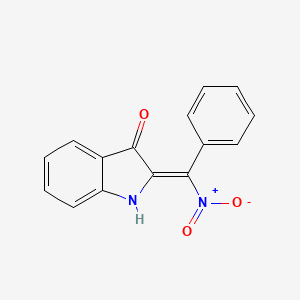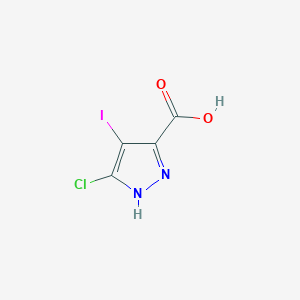
Fluorene-2,7-diamine, 1,3,6,8-tetrachloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorene-2,7-diamine, 1,3,6,8-tetrachloro- is a chemical compound with the molecular formula C₁₃H₈Cl₄N₂. It is a derivative of fluorene, characterized by the presence of two amino groups at positions 2 and 7, and four chlorine atoms at positions 1, 3, 6, and 8.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fluorene-2,7-diamine, 1,3,6,8-tetrachloro- typically involves the chlorination of fluorene followed by amination. One common method includes the following steps:
Chlorination: Fluorene is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Fluorene-2,7-diamine, 1,3,6,8-tetrachloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Dechlorinated fluorene derivatives.
Substitution: Various substituted fluorene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Fluorene-2,7-diamine, 1,3,6,8-tetrachloro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes
Mécanisme D'action
The mechanism of action of Fluorene-2,7-diamine, 1,3,6,8-tetrachloro- involves its interaction with specific molecular targets and pathways. For instance, in antiviral research, it has been shown to inhibit the replication of certain viruses by targeting viral proteins and disrupting their function. In cancer research, it may exert its effects by interfering with cellular signaling pathways and inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
- Fluorene-2,7-diamine, 1,3,6,8-tetrabromo-
- Fluorene-2,7-diamine, 1,3,6,8-tetrafluoro-
- Fluorene-2,7-diamine, 1,3,6,8-tetramethyl-
Comparison: Fluorene-2,7-diamine, 1,3,6,8-tetrachloro- is unique due to the presence of chlorine atoms, which impart distinct electronic and steric properties. Compared to its brominated, fluorinated, or methylated analogs, the chlorinated compound may exhibit different reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
19857-81-9 |
|---|---|
Formule moléculaire |
C13H8Cl4N2 |
Poids moléculaire |
334.0 g/mol |
Nom IUPAC |
1,3,6,8-tetrachloro-9H-fluorene-2,7-diamine |
InChI |
InChI=1S/C13H8Cl4N2/c14-8-2-4-5-3-9(15)13(19)11(17)7(5)1-6(4)10(16)12(8)18/h2-3H,1,18-19H2 |
Clé InChI |
AUCXGULQEFPDLQ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C(=C(C=C2C3=CC(=C(C(=C31)Cl)N)Cl)Cl)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(Chloromethyl)butyl]-1,2,3-thiadiazole](/img/structure/B15251500.png)





![1-{[1-(Chloromethyl)cyclopropyl]methyl}-1-methylcyclopentane](/img/structure/B15251546.png)
![2-tert-Butyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B15251554.png)




![4-O-benzyl 6-O-methyl (1S,2R,6R,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate](/img/structure/B15251599.png)
![2-(4-formyl-2-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B15251602.png)
